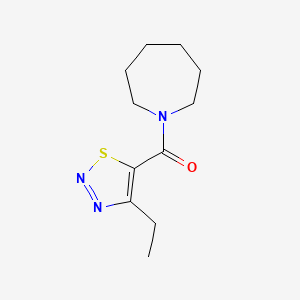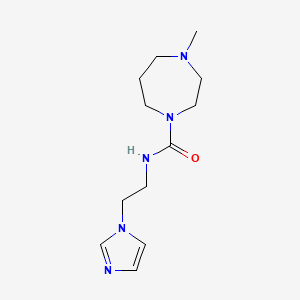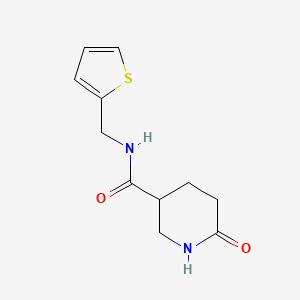![molecular formula C13H23N5O B7571270 4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide, commonly known as MPD, is a synthetic compound with a diazepane ring structure. It is a potent and selective agonist of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system. MPD has been extensively studied for its potential use in scientific research and drug development.
Mecanismo De Acción
MPD acts as a positive allosteric modulator of the GABAA receptor, binding to a specific site on the receptor and enhancing its activity. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and reduced excitability. MPD exhibits selectivity for certain subtypes of the GABAA receptor, such as those containing the α2 and α3 subunits.
Biochemical and physiological effects:
MPD has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. MPD has been used in studies investigating the effects of GABAA receptor modulation on behavior, cognition, and seizure susceptibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPD in lab experiments is its high potency and selectivity for certain subtypes of the GABAA receptor. This allows for precise modulation of neuronal activity and neurotransmitter release. However, one limitation is the potential for off-target effects, as MPD may interact with other receptors or ion channels at high concentrations.
Direcciones Futuras
There are several potential future directions for research on MPD and related compounds. One area of interest is the development of more selective and potent GABAA receptor modulators for use in drug development. Another area is the investigation of the role of GABAA receptor modulation in neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Additionally, the use of MPD in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Métodos De Síntesis
MPD can be synthesized through a multistep process starting with the reaction of 2-amino-5-methylpyrazine with ethyl 2-bromoacetate to form ethyl 2-(5-methylpyrazin-2-yl)acetate. This intermediate is then reacted with sodium hydride and 1,4-dibromobutane to form 4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide.
Aplicaciones Científicas De Investigación
MPD has been used in various scientific research applications, mainly in the field of neuroscience. It has been shown to enhance GABAA receptor activity, leading to increased inhibitory neurotransmission and reduced neuronal excitability. MPD has been used in studies investigating the role of GABAA receptors in anxiety, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-16-6-3-7-18(9-8-16)13(19)14-5-4-12-10-15-17(2)11-12/h10-11H,3-9H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRIXIUAEOCKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)


![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7571220.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)
![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)

![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)

